

A Comprehensive Guide to (S)-(Tetrahydrofuran-2-YL)methanol: Nomenclature and Identification

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Compound of Interest

Compound Name: (S)-(Tetrahydrofuran-2-YL)methanol

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For researchers, scientists, and professionals engaged in drug development and organic synthesis, precise chemical identification is paramount. This document provides a detailed overview of the nomenclature and key identifiers for the chiral building block, **(S)-(Tetrahydrofuran-2-YL)methanol**.

IUPAC Name

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is [(2S)-oxolan-2-yl]methanol^{[1][2]}. This name unambiguously describes its molecular structure, indicating a methanol group attached to the second carbon of an oxolane (tetrahydrofuran) ring, with the stereochemistry at this carbon being of the (S) configuration.

Synonyms and Alternative Names

In scientific literature and commercial catalogs, **(S)-(Tetrahydrofuran-2-YL)methanol** is known by a variety of synonyms. Understanding these alternative names is crucial for comprehensive literature searches and material procurement.

Synonym	Source(s)
(2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran	[1] [3]
(S)-Tetrahydrofurfuryl alcohol	[1] [2]
(S)-(+)-Tetrahydrofurfuryl alcohol	[2] [3]
(S)-Tetrahydro-2-furanmethanol	[1] [2]
(2S)-Tetrahydro-2-furanmethanol	[2]
(S)-1-(Tetrahydrofuran-2-yl)methanol	[1] [2]
(2S)-tetrahydrofuran-2-ylmethanol	[1]
(S)-2-tetrahydrofurylmethanol	[1]
2-Furanmethanol, tetrahydro-, (S)-	[1]

Chemical Identifiers

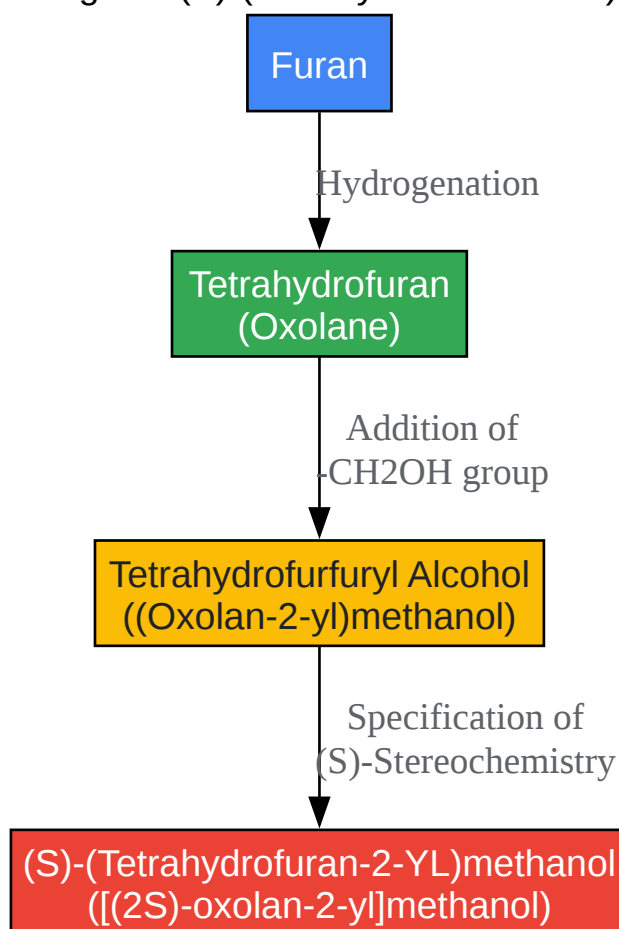
To ensure precise identification, a set of standardized numbers and codes are used globally. These identifiers are essential for database searches, regulatory submissions, and unambiguous communication in research.

Identifier Type	Value	Source(s)
CAS Number	57203-01-7	[1] [3] [4]
72074-94-3 (less common)	[1] [2]	
Molecular Formula	C ₅ H ₁₀ O ₂	[1] [2] [4]
Molecular Weight	102.13 g/mol	[1] [2] [4]
MDL Number	MFCD04972320	[3] [4]
EC Number	805-047-8	[1]
InChIKey	BSYVTEYKTM MYBMK- YFKPBYRVSA-N	[1] [2]
SMILES	C1C--INVALID-LINK--CO	[1]

Structural Representation

The relationship between the IUPAC name and the common synonym "tetrahydrofurfuryl alcohol" can be visualized through the following logical diagram. The core structure is a tetrahydrofuran ring, which is hydrogenated furan. The addition of a hydroxymethyl group creates tetrahydrofurfuryl alcohol. The specific stereochemistry at the point of attachment leads to the (S)-enantiomer.

Structural Logic of (S)-(Tetrahydrofuran-2-YL)methanol



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Logical relationship of the chemical's nomenclature.

This guide provides a foundational understanding of the nomenclature and key identifiers for **(S)-(Tetrahydrofuran-2-YL)methanol**, facilitating its accurate use in research and development.

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References

- 1. (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran | C₅H₁₀O₂ | CID 637528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-(Tetrahydrofuran-2-yl)methanol (57203-01-7) for sale [vulcanchem.com]
- 3. 57203-01-7 Cas No. | (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran | Apollo [store.apolloscientific.co.uk]
- 4. (S)-(Tetrahydrofuran-2-yl)methanol [myskinrecipes.com]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com